o-Bromo-2-chloro-acetophenone, also known as 2-bromo-2'-chloroacetophenone, is an organic compound with the molecular formula and a molar mass of approximately 233.49 g/mol. This compound appears as a colorless to pale yellow oily liquid and is characterized by its dual halogen substituents, which enhance its reactivity and utility in various chemical applications. It has a melting point ranging from 162 to 166 °C and a boiling point of approximately 105 °C at 1 mm Hg .
The presence of both bromine and chlorine atoms in its structure makes o-bromo-2-chloro-acetophenone a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its lachrymatory properties necessitate careful handling to avoid irritation .
These reactions highlight the versatility of o-bromo-2-chloro-acetophenone as a reagent in organic synthesis.
While specific biological activity data for o-bromo-2-chloro-acetophenone is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated acetophenones are known for their potential antimicrobial and anticancer activities. The presence of halogens can enhance lipophilicity, potentially improving membrane permeability and bioactivity .
Several methods exist for synthesizing o-bromo-2-chloro-acetophenone:
o-Bromo-2-chloro-acetophenone finds numerous applications:
Research on interaction studies involving o-bromo-2-chloro-acetophenone primarily focuses on its reactivity with nucleophiles such as amines and alcohols. These interactions are crucial for understanding its role as a precursor in synthesizing more complex organic molecules. The compound's reactivity profile indicates that it may also interact with biological macromolecules, although specific studies on these interactions are sparse.
Several compounds share structural similarities with o-bromo-2-chloro-acetophenone, each possessing unique properties:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| 2-Bromoacetophenone | Single bromine substituent | Commonly used as an intermediate in organic synthesis. |
| 2-Chloroacetophenone | Single chlorine substituent | Known for its lachrymatory effects; used in tear gas production. |
| 2-Bromo-3'-chloroacetophenone | Bromine and chlorine at different positions | Utilized for synthesizing symmetrical diketones. |
| 4-Bromoacetophenone | Bromine at para position | Exhibits different reactivity patterns compared to ortho-substituted analogs. |
The uniqueness of o-bromo-2-chloro-acetophenone lies in its dual halogen substituents at the ortho position, which provide enhanced reactivity and versatility compared to its analogs. This structural characteristic allows it to participate effectively in various chemical transformations, making it valuable in both academic and industrial applications .
o-Bromo-2-chloro-acetophenone, systematically named 2-bromo-1-(2-chlorophenyl)ethan-1-one, features a bromine atom at the α-carbon of the acetyl group and a chlorine atom at the ortho position of the aromatic ring. Its molecular formula is $$ \text{C}8\text{H}6\text{BrClO} $$, with a molar mass of 233.49 g/mol. Key physical properties are summarized below:
| Property | Value |
|---|---|
| Boiling Point | 105 °C at 1 mm Hg |
| Density | 1.602 g/mL at 25 °C |
| Refractive Index | $$ n_{\text{D}}^{20} $$ = 1.583 |
| Solubility | Acetone, Chloroform, Methanol |
| Flash Point | >230 °F |
The compound’s structure is defined by the SMILES notation C(=O)(C1=CC=CC=C1Cl)CBr, highlighting the acetyl group’s substitution pattern. Its lachrymatory nature necessitates careful handling in laboratory settings.
Common synonyms include 2-chlorophenacyl bromide and Tulobuterol Impurity 1, reflecting its role in pharmaceutical impurity profiling. The UNSPSC code 12352100 classifies it as a specialty chemical, while its NACRES designation (NA.22) underscores its niche applications.
The synthesis of o-bromo-2-chloroacetophenone proceeds via electrophilic aromatic substitution, where bromine (Br₂) acts as the electrophile. The o-chloro substituent directs bromination to the para position relative to the carbonyl group, ensuring regioselectivity [4]. The reaction mechanism involves:
Kinetic studies reveal a second-order dependence on reactant concentrations, with the rate-determining step being the formation of the bromonium ion. Reactions typically achieve >99% conversion within 45 minutes at 20°C [4].
Optimal conditions for bromination involve:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | H₂O | Maximizes Br⁺ stability |
| Temperature | 20°C | Prevents over-bromination |
| Stirring Rate | 500 rpm | Ensures homogeneity |
Methanol has also been explored as a co-solvent in N-bromosuccinimide (NBS)-mediated routes, though it promotes α-bromination over ring substitution [2].
Industrial synthesis employs the following protocol [4]:
Key considerations for scale-up include:
NBS offers a selective bromination method under acidic conditions:
| Substrate | Product Ratio (α:ring) | Yield (%) |
|---|---|---|
| o-Chloroacetophenone | 100:0 | 92 |
| p-Methoxyacetophenone | 85:15 | 89 |
Catalysts enhance efficiency and selectivity:
| Catalyst | Substrate Scope | Yield Range (%) |
|---|---|---|
| KH₂PO₄ | Electron-neutral | 46–94 |
| SiO₂ | Electron-rich | 64–93 |
Post-reaction mixtures are processed via:
| Solvent | Partition Coefficient | Recovery (%) |
|---|---|---|
| Dichloromethane | 8.2 | 99 |
| Ethyl Acetate | 5.1 | 85 |
While the product is typically isolated as an oil, recrystallization from hexane/EtOAc (3:1) at -20°C yields crystalline material. However, this method is seldom used industrially due to the high efficiency of solvent evaporation [4].
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for o-Bromo-2-chloro-acetophenone through characteristic chemical shifts and coupling patterns. The ¹H NMR spectrum recorded at 500 MHz in CDCl₃ reveals distinctive aromatic proton resonances between 7.28-7.53 ppm, with the quartet at 7.53 ppm being particularly diagnostic for the ortho-chloro substitution pattern [1] [6]. The methylene protons adjacent to the bromine atom appear as a singlet at 4.70 ppm, confirming the α-bromo substitution on the acetyl group .
The ¹³C NMR spectrum at 125 MHz demonstrates the characteristic carbonyl carbon resonance at 192.6 ppm, consistent with an aromatic ketone bearing electron-withdrawing halogen substituents [1] [7]. The aromatic carbons exhibit chemical shifts between 128.9-158.1 ppm, with the carbon bearing the chlorine substituent appearing at 158.1 ppm due to the deshielding effect of the halogen [6]. The methylene carbon adjacent to bromine resonates at 51.0 ppm, reflecting the electron-withdrawing influence of the bromine atom [1] .
Halogen substitution patterns significantly influence the NMR spectroscopic parameters. The ortho-chloro substituent causes a downfield shift of adjacent aromatic carbons by approximately 5 ppm compared to para-positioned halogens . The bromine coupling constants in ¹H NMR exhibit characteristic ²J values that confirm the structural assignment . The chemical shift differences between ortho and para halogen positions provide valuable diagnostic information for positional isomer identification [1] [6].
Mass spectrometric analysis reveals distinctive fragmentation patterns characteristic of halogenated acetophenones. The molecular ion peak at m/z 233 exhibits the expected isotope pattern with M+2 and M+4 peaks at m/z 235 and 237, respectively, reflecting the presence of both bromine and chlorine atoms [8] [9]. The isotope pattern intensities follow the theoretical distribution for compounds containing both halogens, with the M+2 peak showing 97% relative intensity and the M+4 peak displaying 32% relative intensity [8] [10].
The primary fragmentation pathways involve sequential loss of halogen atoms. The base peak at m/z 154 corresponds to loss of bromine ([M-Br]⁺), while the fragment at m/z 198 represents chlorine loss ([M-Cl]⁺) [8] [11]. These fragmentation patterns are consistent with the principle that halogen loss represents the predominant fragmentation mode in halogenated aromatic compounds [8] [12]. The benzoyl cation at m/z 105 and phenyl cation at m/z 77 represent further fragmentation of the aromatic system [9] [10].
The fragmentation mechanism proceeds through α-cleavage adjacent to the carbonyl group, followed by halogen elimination. The electron-withdrawing nature of the halogens stabilizes the resulting cationic fragments, making halogen loss energetically favorable [8] [11]. The relative intensities of halogen loss fragments provide information about the bond strengths and electronic effects of the different halogen substituents [8] [12].
Infrared spectroscopy provides comprehensive information about the functional groups and bonding patterns in o-Bromo-2-chloro-acetophenone. The carbonyl stretching vibration appears at 1703 cm⁻¹, which is characteristic of aromatic ketones with electron-withdrawing substituents [13] [14]. This frequency represents a slight shift from unsubstituted acetophenone due to the combined electronic effects of the halogen substituents [14] [15].
The aromatic C-H stretching vibrations occur at 3063 cm⁻¹, while the aromatic C=C stretching appears at 1597 cm⁻¹ [13] [16]. The C-H deformation bands at 1449 and 1314 cm⁻¹ are typical of substituted aromatic systems [16] [17]. The C-C stretching vibration at 1226 cm⁻¹ provides additional confirmation of the aromatic framework [13] [14].
The halogen-carbon stretching vibrations provide diagnostic information for structural identification. The C-Cl stretching vibrations appear as strong bands at 770, 752, and 739 cm⁻¹, while the C-Br stretching occurs at 639 and 570 cm⁻¹ [16] [4]. These frequencies follow the expected trend of decreasing wavenumber with increasing halogen mass [16] [17]. The multiple C-Cl stretching bands reflect the coupling of C-Cl vibrations with aromatic ring modes [16] [14].
The intensity patterns of halogen stretching bands are generally high due to the large dipole moment changes associated with C-X bond vibrations [16] [17]. The presence of both bromine and chlorine substituents creates characteristic fingerprint patterns that enable unambiguous identification of the compound [16] [4].
X-ray crystallographic analysis of halogenated acetophenone derivatives reveals detailed structural information about molecular geometry and packing arrangements. Representative crystallographic data for related compounds demonstrate typical monoclinic crystal systems with space group P2₁/n [18] [19]. The unit cell parameters show dimensions of approximately a = 4.917 Å, b = 12.702 Å, c = 11.857 Å, with β = 96.29°, resulting in a unit cell volume of 736.10 ų [18] [20].
The molecular structure exhibits planarity with root-mean-square deviations of approximately 0.0164 Å from the best-fit plane [18] [19]. The bromine and chlorine substituents maintain coplanarity with the aromatic ring system, maximizing conjugation effects [18] [20]. The C-Br bond length typically measures 1.922 Å, while aromatic C-Cl bonds are approximately 1.74 Å [18] [20].
The crystal packing is stabilized by multiple intermolecular interactions including weak C-H···O hydrogen bonds and halogen bonding interactions [18] [20]. The density of approximately 1.539 g/cm³ reflects the presence of heavy halogen atoms [18] [5]. Temperature-dependent studies at 90 K provide high-resolution structural data with refinement R-factors typically below 0.025 [18] [20].
Halogen bonding interactions play a crucial role in the solid-state organization of halogenated acetophenones. These noncovalent interactions arise from the electrophilic regions (σ-holes) on halogen atoms that interact with electron-rich species [21] [22]. In o-Bromo-2-chloro-acetophenone structures, Br···O interactions typically occur at distances of 2.80-3.20 Å with angles of 160-180°, indicating strong directional halogen bonds [21] [23].
The chlorine atom forms weaker but still significant Cl···O interactions at distances of 3.05-3.40 Å with angles of 155-175° [21] [24]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangements [21] [25]. The strength of halogen bonding interactions follows the order I > Br > Cl > F, with bromine forming stronger interactions than chlorine [21] [23].
Halogen bonding can compete with traditional hydrogen bonding in determining crystal packing [21] [24]. The directional nature of halogen bonds, with their preference for linear geometries, provides structural predictability similar to hydrogen bonds [21] [25]. The electron-withdrawing carbonyl group enhances the electrophilic character of the halogen atoms, strengthening the halogen bonding interactions [21] [23].